SRI 31215 (TFA)

Übersicht

Beschreibung

SRI31215 2TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin and HGFA and mimics the activity of HAI-1/2. SRI31215 2TFA blocks signaling between cancer cells and fibroblasts and inhibits the tumor-promoting activity of cancer-associated fibroblasts.

Wissenschaftliche Forschungsanwendungen

Sri 31215 (TFA) has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of matriptase, hepsin, and HGFA.

Biology: It is used to investigate the role of hepatocyte growth factor activation in various biological processes.

Medicine: It has potential therapeutic applications in cancer research, particularly in overcoming resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing colon cancer cells.

Industry: It is used in the development of new drugs and therapeutic agents targeting hepatocyte growth factor activation

Wirkmechanismus

Target of Action

Sri 31215 (TFA) is a triplex inhibitor that targets three serine proteases: matriptase, hepsin, and hepatocyte growth factor activator (HGFA) . These proteases play a crucial role in the activation of pro-hepatocyte growth factor (pro-HGF), an inactive precursor secreted by cancer cells or tumor-associated fibroblasts .

Mode of Action

Biochemical Pathways

The primary biochemical pathway affected by Sri 31215 (TFA) is the HGF/MET signaling pathway . This pathway supports cell survival, proliferation, angiogenesis, invasion, and metastatic spread of cancer cells . By inhibiting the activation of pro-HGF, Sri 31215 (TFA) disrupts this pathway, thereby inhibiting the tumor-promoting activity of cancer-associated fibroblasts .

Pharmacokinetics

Its potent inhibitory activity against matriptase, hepsin, and hgfa, with ic50 values of 069 μM, 065 μM, and 030 μM respectively, suggests that it may have good bioavailability .

Result of Action

Sri 31215 (TFA) inhibits fibroblast-induced MET activation, epithelial-mesenchymal transition, and migration of cancer cells . It also overcomes primary resistance to cetuximab and gefitinib in HGF-producing colon cancer cells and prevents fibroblast-mediated resistance to EGFR inhibitors .

Action Environment

The compound’s ability to block signaling between cancer cells and fibroblasts suggests that it may be particularly effective in environments where these interactions are prevalent .

Biochemische Analyse

Biochemical Properties

Sri 31215 (tfa) interacts with the enzymes Matriptase, Hepsin, and HGFA, exhibiting inhibitory activity with IC50 values of 0.69 μM, 0.65 μM, and 0.30 μM, respectively . It inhibits the proteolytic activation of pro-HGF, a crucial step in the regulation of HGF/MET signaling .

Cellular Effects

Sri 31215 (tfa) has been shown to inhibit fibroblast-induced MET activation, epithelial-mesenchymal transition, and migration of cancer cells . It also overcomes primary resistance to cetuximab and gefitinib in HGF-producing colon cancer cells and prevents fibroblast-mediated resistance to EGFR inhibitors .

Molecular Mechanism

The molecular mechanism of Sri 31215 (tfa) involves the inhibition of the proteolytic activation of pro-HGF . This prevents the activation of the HGF/MET signaling pathway, which is known to promote cell survival, proliferation, cell scattering, migration, and invasion of malignant cells .

Dosage Effects in Animal Models

It has been demonstrated that Sri 31215 (tfa) can inhibit fibroblast-induced MET activation and signaling in tumor cells .

Metabolic Pathways

It is known that the compound inhibits the proteolytic activation of pro-HGF, a key step in the regulation of HGF/MET signaling .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Sri 31215 (TFA) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically involve multi-step synthesis processes, including the formation of intermediate compounds and their subsequent transformation into the final product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Analyse Chemischer Reaktionen

Sri 31215 (TFA) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Sri 31215 (TFA) is unique in its ability to inhibit three different proteases involved in hepatocyte growth factor activation. Similar compounds include:

Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of MET and ALK receptors.

Cabozantinib: A multi-receptor tyrosine kinase inhibitor that targets VEGFR2, MET, Kit, Axl, and Flt3.

Norcantharidin: A dual inhibitor of MET and epidermal growth factor receptor in human colon cancer .

Sri 31215 (TFA) stands out due to its triplex inhibitory activity and its potential to overcome resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing cancer cells.

Eigenschaften

IUPAC Name |

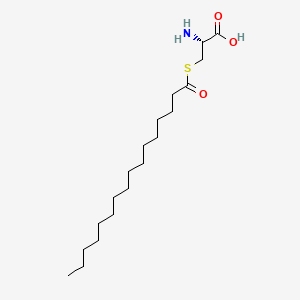

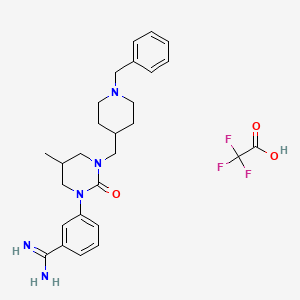

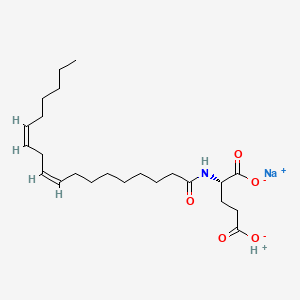

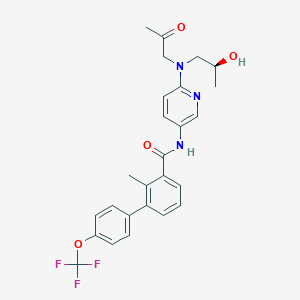

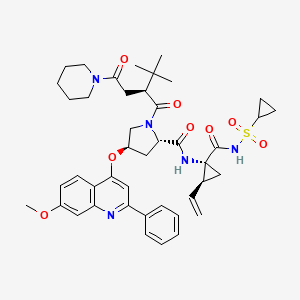

3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJKJLPPLYFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)